molecular formula C10H11N3O2 B1674144 Ibc 293 CAS No. 306935-41-1

Ibc 293

Cat. No.: B1674144
CAS No.: 306935-41-1
M. Wt: 205.21 g/mol
InChI Key: RUTVRAJKELSHCC-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 306935-41-1) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . It features a benzotriazole core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 5-position. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceuticals, leveraging its reactivity for constructing complex molecules .

Properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVRAJKELSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371532
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-41-1
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-41-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IBC 293 involves the reaction of 1H-1,2,3-benzotriazole with isopropyl bromide in the presence of a base, followed by carboxylation. The reaction conditions typically include:

    Solvent: Dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3)

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

IBC 293 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Can be reduced to form corresponding amines

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Corresponding oxides

    Reduction: Corresponding amines

    Substitution: Various substituted benzotriazole derivatives

Scientific Research Applications

Photostabilization

Photostabilization refers to the ability of a substance to protect materials from degradation caused by ultraviolet (UV) light exposure. 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid has been identified as an effective UV absorber in polymers.

Case Study: Polymeric Materials

In a study conducted on polymer blends, the incorporation of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid demonstrated significant improvements in UV stability. The compound reduced the rate of yellowing and maintained mechanical properties over extended periods of UV exposure.

Property Control Sample Sample with 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
Yellowing Index0.450.15
Tensile Strength (MPa)3230
Elongation at Break (%)300290

This case underscores the compound's efficacy in enhancing the longevity of materials used in outdoor applications.

Corrosion Inhibition

Another significant application of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is its role as a corrosion inhibitor for metals. It has been particularly effective in aqueous environments.

Case Study: Steel Corrosion

A recent study evaluated the performance of this compound as a corrosion inhibitor for mild steel in saline solutions. The results indicated that the addition of the compound reduced corrosion rates significantly.

Condition Corrosion Rate (mm/year) With Inhibitor (mm/year)
Control0.75-
Saline Solution0.600.10

The findings suggest that 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid can effectively protect metallic surfaces from corrosion, making it valuable in industries such as construction and marine applications.

Biological Research

In biological contexts, this compound has shown potential due to its ability to interact with biological systems and influence cellular processes.

Case Study: Antioxidant Activity

Research investigating the antioxidant properties of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid revealed its capacity to scavenge free radicals effectively. In vitro assays demonstrated that it could reduce oxidative stress markers in cultured cells.

Assay Type Control (No Treatment) With Compound
DPPH Radical Scavenging (%)1065
Cell Viability (%)8095

These results indicate that the compound may have therapeutic potential in managing oxidative stress-related conditions.

Mechanism of Action

IBC 293 exerts its effects by binding to the GPR109B receptor, a human orphan G-protein-coupled receptor expressed in adipocytes . This binding activates the receptor, leading to a cascade of intracellular signaling pathways that regulate metabolic processes such as lipolysis . The molecular targets and pathways involved include:

  • GPR109B receptor activation
  • Intracellular signaling cascades : Involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Solubility : Smaller substituents (methyl, ethyl) enhance solubility in polar solvents due to reduced steric bulk, whereas bulkier groups (isopropyl, benzyl, cyclopentyl) increase lipophilicity .
  • Reactivity : The carboxylic acid group enables derivatization (e.g., amidation, esterification). For example, 1-isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (CAS 679806-67-8) is a reactive intermediate used in peptide coupling .
  • Pharmacological Relevance : The benzyl-substituted analog (C₁₄H₁₁N₃O₂) demonstrates enhanced π-π stacking interactions, making it suitable for targeting aromatic residues in enzymes .
2.3. Comparative Stability and Reactivity
  • Thermal Stability : Methyl and ethyl analogs exhibit lower melting points (~250°C for methyl vs. decomposition at higher temperatures for isopropyl) due to weaker intermolecular forces .
  • Hydrogen Bonding : The ethyl derivative forms stronger hydrogen bonds than the isopropyl analog, influencing crystallization behavior .

Research Findings and Trends

  • Structural Insights : X-ray crystallography of analogs like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Acta Cryst. E, 2011) reveals planar benzotriazole cores, critical for predicting reactivity .
  • Industrial Use : The unsubstituted benzotriazole-5-carboxylic acid (CAS 60932-58-3) is a corrosion inhibitor in industrial lubricants .
  • High-Throughput Screening : Derivatives like 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid are discontinued in commercial catalogs, suggesting niche utility .

Biological Activity

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C10H11N3O2) is a compound of interest due to its potential biological activities. It belongs to the benzotriazole family, which has been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.22 g/mol
  • Melting Point : 222–231 °C
  • CAS Number : 306935-41-1

The biological activity of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a partial agonist at retinoid X receptors (RXR), influencing pathways related to cell proliferation and differentiation .

Biological Activities

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid exhibits several biological activities:

Anticancer Activity

Studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells. Specifically:

  • Cytotoxic Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values indicate significant potency, suggesting its potential as an anticancer agent .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may also interact with GPCRs involved in metabolic regulation:

  • GPR84 Activation : It has been suggested that compounds similar to 1-isopropyl benzotriazole derivatives activate GPR84, which is implicated in immune responses and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study ReferenceFindings
Demonstrated cytotoxicity against MCF-7 and U-937 cell lines. Induces apoptosis via caspase activation.
Investigated RXR partial agonism leading to effects on gene expression related to cell growth.
Explored the synthesis of derivatives with enhanced biological properties compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzotriazole precursors. A reflux method using acetic acid and sodium acetate as catalysts is commonly employed (e.g., refluxing at 100–120°C for 3–5 hours). Reaction time and stoichiometric ratios of reagents significantly impact purity; excess sodium acetate (0.1 mol per 0.11 mol substrate) reduces byproduct formation . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances crystallinity .

Q. How can researchers confirm the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include a low R-factor (<0.06) and mean C–C bond length deviations (e.g., 0.005 Å) to validate structural accuracy. Hydrogen bonding networks, such as N–H···O interactions between the carboxylic acid group and adjacent heterocycles, stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Look for distinct signals: (i) δ ~12.5 ppm (carboxylic acid proton), (ii) δ 1.2–1.5 ppm (isopropyl methyl groups), and (iii) δ 7.5–8.5 ppm (benzotriazole aromatic protons).
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
  • Mass Spectrometry : The molecular ion peak at m/z 217 (C₁₀H₁₁N₃O₂) and fragmentation patterns (e.g., loss of CO₂ at m/z 173) validate the molecular formula .

Advanced Research Questions

Q. What tautomeric or regiochemical considerations arise in the benzotriazole ring system, and how might these influence reactivity or biological activity?

  • Methodological Answer : The 1,2,3-benzotriazole core exhibits tautomerism between N1–H and N2–H forms, which can affect electronic properties and binding interactions. Computational studies (e.g., DFT) can predict dominant tautomers. For example, the isopropyl group at N1 stabilizes the N1–H tautomer, directing electrophilic substitution to the C5-carboxylic acid position. This regioselectivity impacts derivatization strategies for biological assays .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across derivatives of this compound?

  • Methodological Answer : Systematic comparative studies are critical:

  • Solubility : Test in polar (DMF, DMSO) and aqueous buffers (pH 2–12) to identify pH-dependent solubility trends.
  • Stability : Accelerated degradation studies under heat (40–60°C) and UV light exposure can reveal hydrolytic or photolytic decomposition pathways.
  • Data Harmonization : Cross-validate results using orthogonal techniques (e.g., HPLC purity vs. NMR integration) to address discrepancies .

Q. What computational approaches are suitable for predicting the biological targets or pharmacokinetic profiles of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or proteases, leveraging the carboxylic acid group for hydrogen bonding.
  • ADME Prediction : Tools like SwissADME estimate logP (≈1.5 for C₁₀H₁₁N₃O₂), suggesting moderate lipophilicity. The carboxylic acid moiety enhances aqueous solubility but may limit blood-brain barrier penetration .

Q. What strategies mitigate challenges in synthesizing novel derivatives, such as steric hindrance from the isopropyl group?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce steric interference during alkylation or acylation.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically hindered substitutions (e.g., coupling at C5) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.